Home > Products > Screening Compounds P86817 > Cryptosporiopsin
Cryptosporiopsin - 25707-30-6

Cryptosporiopsin

Catalog Number: EVT-1569138
CAS Number: 25707-30-6
Molecular Formula: C10H10Cl2O4
Molecular Weight: 265.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cryptosporiopsin is a notable compound recognized for its antifungal properties, derived from the fungal species Cryptosporiopsis. This compound has garnered attention in the field of natural products due to its unique chemical structure and potential applications in medicine.

Source

Cryptosporiopsin is primarily isolated from the fungus Cryptosporiopsis, specifically from the species Cryptosporiopsis asteris. This fungus is known for producing various bioactive metabolites that exhibit significant biological activities, including antifungal effects. The metabolites produced by this fungus have been studied for their potential therapeutic applications, particularly in combating fungal infections.

Classification

Cryptosporiopsin belongs to the class of polyketide metabolites, which are characterized by their complex structures and diverse biological activities. It is classified as an antibiotic and fungitoxic agent, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of cryptosporiopsin has been achieved through various synthetic routes. One notable method involves an asymmetric formal synthesis, which allows for the construction of the compound's complex structure while maintaining its stereochemical integrity.

Technical Details

  1. Asymmetric Synthesis: The synthesis process utilizes specific reagents and conditions to ensure that the desired stereochemistry is achieved. This method often involves multiple steps, including:
    • Formation of key intermediates through selective reactions.
    • Use of chiral catalysts or auxiliaries to control stereochemistry.
  2. Total Synthesis: Racemic cryptosporiopsin has also been synthesized using total synthesis techniques, which include:
    • Employing chromatographic techniques for purification.
    • Utilizing various solvents and reagents tailored to facilitate specific reactions.
Molecular Structure Analysis

Structure

Cryptosporiopsin features a complex molecular structure that includes a chlorine atom, characteristic of its class of compounds. Its molecular formula is identified as C₁₈H₁₃ClO₃.

Data

  • Molecular Weight: Approximately 324.74 g/mol.
  • Crystallography: The structure has been elucidated using X-ray crystallography, confirming its three-dimensional arrangement and functional groups.
Chemical Reactions Analysis

Reactions

Cryptosporiopsin undergoes various chemical reactions typical of polyketides, including:

  • Nucleophilic substitutions: These reactions can involve the chlorine atom in the structure.
  • Redox reactions: Potentially leading to modifications in its biological activity.

Technical Details

The reactions are generally characterized by their specificity to functional groups within the cryptosporiopsin molecule, influencing both its stability and reactivity.

Mechanism of Action

Process

The antifungal activity of cryptosporiopsin is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways. This mechanism may include:

  • Cell Membrane Disruption: Cryptosporiopsin interacts with lipid components of fungal membranes, leading to increased permeability and subsequent cell death.
  • Inhibition of Fungal Growth: By interfering with essential biosynthetic pathways, cryptosporiopsin effectively limits fungal proliferation.

Data

Studies have shown that cryptosporiopsin exhibits potent activity against various fungal strains, indicating its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Cryptosporiopsin is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of halogenated compounds, particularly in nucleophilic substitution reactions.
Applications

Scientific Uses

Cryptosporiopsin has several potential applications in scientific research and medicine:

  • Antifungal Agent: Due to its efficacy against pathogenic fungi, it could be developed into a therapeutic agent for treating fungal infections.
  • Biological Research: Its unique properties make it a valuable tool for studying fungal metabolism and drug resistance mechanisms.
Introduction to Cryptosporidium spp.

Historical Context of Cryptosporidium Discovery and Classification

The genus Cryptosporidium was first established by Ernest Edward Tyzzer in 1907, who observed parasites in the gastric glands of laboratory mice (Mus musculus). Tyzzer initially described C. muris in 1910, noting its gastric tropism and morphological features. In 1912, he identified a second species, C. parvum, distinguished by its smaller oocysts (4.85 μm length × 4.39 μm width) and intestinal localization [1] [4]. Tyzzer's meticulous work included detailed illustrations of the parasite's life cycle stages, laying the foundation for future taxonomic studies [1] [9].

For over 50 years following Tyzzer's discovery, Cryptosporidium was frequently misclassified with other apicomplexans, particularly Sarcocystis, due to similarities in oocyst structure and sporocyst release. This confusion persisted until ultrastructural studies in the 1960s identified the unique attachment organelle characteristic of Cryptosporidium spp., leading to its proper taxonomic placement within the Apicomplexa [1] [9]. The period from 1970-1990 saw haphazard species designation based on host occurrence (e.g., C. agni in sheep, C. anserinum in geese), but cross-transmission studies revealed broad host ranges, prompting synonymization of many species under C. parvum. Molecular tools later validated biologically distinct species, resolving classification ambiguities [1] [4].

Table 1: Milestones in Cryptosporidium Taxonomy

YearEventSignificance
1907Tyzzer discovers Cryptosporidium in miceInitial genus description
1910C. muris formally describedType species established
1912C. parvum identifiedRecognition of multi-species genus
1976First human case reportedRecognition as human pathogen
1980sMolecular characterization beginsDifferentiation of >20 species and 40+ genotypes
2004C. hominis formally separated from C. parvumValidation of anthroponotic species

Currently, 13 species are formally recognized based on integrated criteria including oocyst morphology (size, shape), host specificity, genetic characterization, and compliance with the International Code of Zoological Nomenclature [1]:

  • Mammals: C. muris, C. andersoni, C. parvum, C. hominis, C. wrairi, C. felis, C. canis
  • Birds: C. baïleyi, C. meleagridis, C. galli
  • Reptiles: C. serpentis, C. saurophilum
  • Fish: C. molnari [1] [2]

The application of molecular tools (e.g., 18S rRNA, gp60 gene sequencing) has revolutionized taxonomy, distinguishing morphologically identical species and revealing extensive genetic diversity. C. hominis (formerly C. parvum genotype 1) and C. parvum (genotype 2) are now recognized as the primary human pathogens, with C. hominis responsible for >90% of human infections in developing countries [2] [6].

Public Health Significance of Cryptosporidiosis

Cryptosporidiosis constitutes a major global health burden, particularly in pediatric and immunocompromised populations. As a leading cause of severe childhood diarrhea, it contributes significantly to malnutrition, growth stunting, and cognitive impairment in endemic regions. In developing countries, prevalence peaks in children aged 6–24 months, with studies in India showing infection rates of 1.1–18.9% among children with diarrhea and longitudinal cohorts demonstrating 40% of children experience multiple symptomatic infections [2] [5]. Malnourished children exhibit heightened susceptibility, creating a vicious cycle where infection exacerbates nutritional deficits, increasing mortality risk [2] [9].

Table 2: Global Health Burden of Cryptosporidiosis

PopulationImpactKey Statistics
Children <5 years (developing countries)Leading cause of diarrheal mortalityAssociated with 9% of global child mortality
HIV/AIDS patientsChronic, life-threatening diarrhea10% risk in developed countries; higher with CD4+ <200 cells/μl
Transplant recipientsSevere disseminated infection16.6% prevalence in renal transplant patients (India)
Outbreak settingsWaterborne transmission403,000 infected in 1993 Milwaukee outbreak

Waterborne transmission represents a critical public health challenge. Cryptosporidium oocysts are highly resistant to chlorine disinfection and ubiquitous in surface waters, with studies detecting oocysts in 65–97% of U.S. surface water samples [10]. The 1993 Milwaukee outbreak—the largest waterborne disease event in U.S. history—infected an estimated 403,000 people through a filtered municipal water system meeting regulatory standards, highlighting the limitations of conventional water treatment [2] [10]. This outbreak spurred regulatory changes, including the Environmental Protection Agency's (EPA) Information Collection Rule (ICR), mandating Cryptosporidium monitoring in large water systems [10]. The parasite's low infectious dose (median ID₅₀ ≈ 132 oocysts; minimum ≤10) facilitates explosive outbreaks through recreational water, contaminated food, and person-to-person contact [5] [10].

In immunocompromised individuals, particularly those with AIDS or undergoing immunosuppressive therapy, cryptosporidiosis causes chronic, life-threatening diarrhea. Before highly active antiretroviral therapy (HAART), cryptosporidiosis affected 10–30% of AIDS patients in developed countries and up to 50% in developing regions. Mortality correlates with CD4+ counts, with severe outcomes at counts <100 cells/μl [2] [9]. Extra-intestinal manifestations—most commonly biliary cryptosporidiosis (AIDS cholangiopathy)—occur in advanced immunosuppression, further complicating management [2] [9].

1.3 Cryptosporidium spp. as a Model for Studying Apicomplexan Biology

Cryptosporidium occupies a unique evolutionary position within Apicomplexa. Genomic analyses reveal significant reduction and compaction, with C. parvum possessing a streamlined 9.1 Mb genome distributed across eight chromosomes. Only ~5% of its ~3,800 genes contain introns, and intergenic regions are remarkably short [3] [9]. Unlike other apicomplexans (Plasmodium, Toxoplasma), Cryptosporidium lacks both a plastid (apicoplast) genome and a functional mitochondrial genome. Metabolic analyses indicate dependence on glycolysis for energy production and absence of de novo synthesis pathways for amino acids, nucleosides, and fatty acids, necessitating heavy reliance on host resources [3] [9]. This reduction extends to RNA interference machinery, precluding the use of RNAi for gene function studies [9].

Table 3: Comparative Biology of Cryptosporidium and Related Apicomplexans

Biological FeatureCryptosporidium parvumPlasmodium falciparumToxoplasma gondii
Genome size9.1 Mb23.3 Mb63 Mb
Mitochondrial genomeAbsentPresentPresent
Apicoplast genomeAbsentPresentPresent
De novo amino acid synthesisAbsentPresentPresent
Sexual reproductionObligate, single-hostObligate, two-hostFacultative, single-host
In vitro cultivationLimited (<72 hours), no serial passageContinuous in erythrocytesContinuous in fibroblasts

The parasite's life cycle exhibits obligate developmental progression toward sexual reproduction. Recent genetic engineering using histone H2B–mNeon reporter strains enabled precise staging in vitro and in vivo. These studies demonstrated that after 36–48 hours in culture, >80% of parasites differentiate into sexual stages (microgamonts and macrogamonts), but fertilization fails, explaining the inability to maintain long-term cultures. In contrast, in infected mice, fertilization occurs efficiently, producing viable oocysts [6]. A two-component genetic crossing assay using Cre recombinase activation confirmed fertilization events, establishing that developmental progression to sex is obligate for sustained infection—a paradigm distinct from facultative sex in other apicomplexans [6].

Cryptosporidium exhibits a unique intracellular but extracytoplasmic localization. Following host cell invasion, the parasite resides within a parasitophorous vacuole bounded by a host-derived membrane. Unlike Plasmodium or Toxoplasma, however, this vacuole remains extracytoplasmic, positioned atop the host cell within a unique invagination of the host membrane. Nutrient uptake occurs through a specialized "feeder organelle" interface, a highly invaginated membrane structure spanning the host-parasite boundary. Proteomic studies identify transporter proteins (e.g., CpABC1) localized to this organelle, facilitating selective nutrient acquisition from the host [9] [4]. This niche minimizes exposure to host immune effectors while enabling direct access to nutrients, representing an evolutionary adaptation distinct from other apicomplexans [9].

The absence of key apicomplexan invasion organelles (rhoptries, micronemes) further differentiates Cryptosporidium. Instead, attachment and invasion rely on a repertoire of mucin-like glycoproteins (e.g., GP900) and thrombospondin-related adhesive proteins secreted from apical organelles. These mediate interactions with host cell surface receptors, initiating actin-mediated host cell envelopment rather than active parasite penetration [9]. This simplified invasion mechanism, coupled with extracellular developmental stages observed under certain conditions, aligns Cryptosporidium with early-branching gregarines rather than coccidians, as confirmed by molecular phylogenetics [7].

Properties

CAS Number

25707-30-6

Product Name

Cryptosporiopsin

IUPAC Name

methyl (1S,5S)-3,5-dichloro-1-hydroxy-4-oxo-2-[(E)-prop-1-enyl]cyclopent-2-ene-1-carboxylate

Molecular Formula

C10H10Cl2O4

Molecular Weight

265.09 g/mol

InChI

InChI=1S/C10H10Cl2O4/c1-3-4-5-6(11)7(13)8(12)10(5,15)9(14)16-2/h3-4,8,15H,1-2H3/b4-3+/t8-,10-/m1/s1

InChI Key

VFXXEEUGYINLKM-PVXSWLFQSA-N

SMILES

CC=CC1=C(C(=O)C(C1(C(=O)OC)O)Cl)Cl

Synonyms

cryptosporiopsin

Canonical SMILES

CC=CC1=C(C(=O)C(C1(C(=O)OC)O)Cl)Cl

Isomeric SMILES

C/C=C/C1=C(C(=O)[C@@H]([C@@]1(C(=O)OC)O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.